Y-3 vs. Y-4: The 7-Sulfonate Group is a Critical Determinant for HIV-1 Integrase Inhibition
The parent acid of CAS 16698-16-1, Y-3 (4-acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid), is a potent inhibitor of HIV-1 integrase, whereas its des-7-sulfonate analog Y-4 (4-acetylamino-5-hydroxynaphthalene-2-sulfonic acid) shows negligible inhibitory activity in direct comparison [1]. This demonstrates that the 7-sulfonate group is indispensable for biological activity.
| Evidence Dimension | HIV-1 integrase inhibition (3'-processing and strand transfer) |
|---|---|
| Target Compound Data | IC50 = 16.2 μM (3'-processing), IC50 = 10.9 μM (strand transfer) for Y-3 free acid [1] |
| Comparator Or Baseline | Y-4 (4-acetylamino-5-hydroxynaphthalene-2-sulfonic acid): negligible inhibitory activity [1] |
| Quantified Difference | Y-3 is active at low micromolar concentrations; Y-4 is inactive |
| Conditions | In vitro HIV-1 integrase assay measuring 3'-processing and strand transfer activities [1] |
Why This Matters
Procurement of analogs lacking the 7-sulfonate (e.g., Y-4) will yield an inactive compound for integrase inhibition, making CAS 16698-16-1 the minimal active chemotype for this target.
- [1] Lubkowski, J., Yang, F., Alexandratos, J., Wlodawer, A., Zhao, H., Burke Jr, T. R., ... & Merkel, G. (1998). Structure of the catalytic domain of avian sarcoma virus integrase with a bound HIV-1 integrase-targeted inhibitor. Proceedings of the National Academy of Sciences, 95(9), 4831-4836. View Source
